molecular formula C16H19ClN6O B1678657 2-(2-Hydroxyethylamino)-6-(3-chloroanilino)-9-isopropylpurine CAS No. 212779-48-1

2-(2-Hydroxyethylamino)-6-(3-chloroanilino)-9-isopropylpurine

Cat. No. B1678657
M. Wt: 346.81 g/mol
InChI Key: XZEFMZCNXDQXOZ-UHFFFAOYSA-N
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Description

The compound “2-(2-Hydroxyethylamino)-6-(3-chloroanilino)-9-isopropylpurine” is a purine derivative. Purines are biologically significant and are found in many biomolecules such as DNA, RNA, and ATP . The compound has a hydroxyethylamino group and a chloroanilino group attached to the purine ring, which could potentially influence its biological activity.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a purine ring system with the aforementioned substitutions. The presence of these functional groups could allow for hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amino and hydroxyl groups could potentially undergo a variety of chemical reactions. The chloro group on the aniline ring could potentially be substituted under the right conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups would likely make it soluble in polar solvents .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Complexes with 6-Benzylamino-9-isopropylpurine Derivatives : Research has shown the synthesis of Pd(II) complexes using derivatives including 2-chloro-6-benzylamino-9-isopropylpurine. These complexes have been characterized through various methods like FTIR, NMR, and X-ray analysis (Trávníček, Szűčová, & Popa, 2007).

  • Synthesis of Platinum(II) Complexes with 6-Benzylaminopurines : Another study involved the synthesis of platinum(II) complexes with 2,9-disubstituted-6-benzylaminopurines, offering insights into their structural and spectral characteristics (Maloň, Trávníček, Marek, & Strnad, 2005).

  • Zinc(II) Complexes with CDK Inhibitors Derived from 6-Benzylaminopurine : The synthesis, characterization, and biological activity of zinc(II) complexes with cyclin-dependent kinase inhibitors derived from 6-benzylaminopurine have been explored, highlighting their potential in biological applications (Trávníček, Kryštof, & Šipl, 2006).

Biological Activities and Applications

  • Cytotoxic Properties of Complexes : The cytotoxic properties of Pd(II) and Pt(II) complexes involving 6-benzylamino-9-isopropylpurine derivatives have been assessed, showing promising in vitro cytotoxic effects against various human cancer cell lines (Trávníček, Szűčová, & Popa, 2007); (Maloň, Trávníček, Marek, & Strnad, 2005).

  • CDK Inhibitors for Cancer Therapy : Derivatives of 6-(3-chloroanilino)purine have been synthesized and evaluated as inhibitors of cyclin-dependent kinases (CDK2, 4), revealing potential applications in cancer therapy (Oh, Kim, Lee, Oh, Yang, Rhee, & Cho, 2001).

  • ethoxy)alkoxy]pyrimidines, related to the structural family of 2-(2-Hydroxyethylamino)-6-(3-chloroanilino)-9-isopropylpurine, demonstrated their potential antiviral activity against a variety of viruses, including herpes and retroviruses (Holý, Votruba, Masojídková, Andrei, Snoeck, Naesens, De Clercq, & Balzarini, 2002).
  • Investigation of Hemoglobin Oxygen Affinity Modifiers : Research involving structural analogs of 2-(2-Hydroxyethylamino)-6-(3-chloroanilino)-9-isopropylpurine has led to the discovery of compounds that can modulate the oxygen affinity of human hemoglobin, with potential clinical applications in areas such as ischemia and stroke (Randad, Mahran, Mehanna, & Abraham, 1991).

  • , highlighting their potential as antiretroviral agents. One of these compounds, carbovir, demonstrated potent inhibition of HIV replication in T-cells (Vince & Hua, 1990).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential biological activity. It could be interesting to explore its interactions with various biological targets given the biological significance of purine derivatives .

properties

IUPAC Name

2-[[6-(3-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN6O/c1-10(2)23-9-19-13-14(20-12-5-3-4-11(17)8-12)21-16(18-6-7-24)22-15(13)23/h3-5,8-10,24H,6-7H2,1-2H3,(H2,18,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEFMZCNXDQXOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274388
Record name compound 52
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxyethylamino)-6-(3-chloroanilino)-9-isopropylpurine

CAS RN

212779-48-1
Record name 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08325
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name compound 52
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 212779-48-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
X Huang, P Finerty Jr, JR Walker, C Butler-Cole… - Journal of structural …, 2009 - Elsevier
The mammalian ortholog of the retroviral oncogene v-Eyk, and a receptor tyrosine kinase upstream of antiapoptotic and transforming signals, Mer (MerTK) is a mediator of the …
Number of citations: 64 www.sciencedirect.com
NS Gray, L Wodicka, AMWH Thunnissen, TC Norman… - Science, 1998 - science.org
Selective protein kinase inhibitors were developed on the basis of the unexpected binding mode of 2,6,9-trisubstituted purines to the adenosine triphosphate–binding site of the human …
Number of citations: 136 www.science.org
AK Bhattacharjee, MG Hartell, DA Nichols… - European journal of …, 2004 - Elsevier
A widely applicable three-dimensional QSAR pharmacophore model for antimalarial activity was developed from a set of 17 substituted antimalarial indolo[2,1-b]quinazoline-6,12-…
Number of citations: 167 www.sciencedirect.com
AK Bhattacharjee - Letters in Drug Design & Discovery, 2006 - ingentaconnect.com
Malaria is one of the most dangerous diseases affecting primarily poor people of tropical and subtropical regions of the world with a worldwide death toll of over 1.5 million a year …
Number of citations: 10 www.ingentaconnect.com
CD Kinase - Proteases 150 - merckmillipore.com
Cell cycle progression is regulated by a series of sequential events that include the activation and subsequent inactivation of cyclin dependent kinases (Cdks) and cyclins. Cdks are a …
Number of citations: 4 www.merckmillipore.com
BL Persson, JO Lagerstedt, JR Pratt… - Current genetics, 2003 - Springer
Membrane transport systems active in cellular inorganic phosphate (P i ) acquisition play a key role in maintaining cellular P i homeostasis, independent of whether the cell is a …
Number of citations: 181 link.springer.com
CE Horak - 2003 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

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